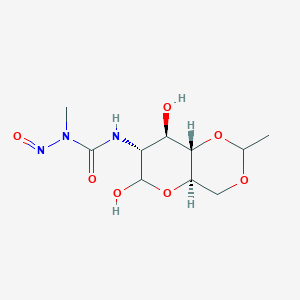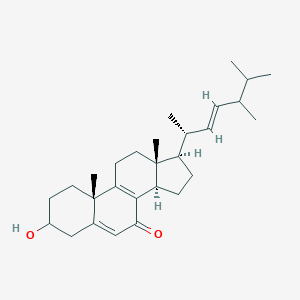![molecular formula C10H9ClFNO2 B038113 N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide CAS No. 123732-69-4](/img/structure/B38113.png)
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide
Vue d'ensemble
Description
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, also known as CAF, is a synthetic compound widely used in scientific research due to its unique properties. CAF is a member of the amide family, and its molecular formula is C10H9ClFNO.
Mécanisme D'action
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide inhibits HDACs by binding to the active site of the enzyme. This prevents the enzyme from removing acetyl groups from histones, leading to altered gene expression patterns. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to selectively inhibit class I HDACs, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have a range of biochemical and physiological effects. Inhibition of HDACs by N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been linked to increased acetylation of histones, leading to altered gene expression patterns. This can result in changes in cell growth, differentiation, and apoptosis. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has also been shown to induce autophagy, a process where cells break down and recycle damaged components.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has several advantages as a tool for scientific research. Its ability to selectively inhibit class I HDACs makes it a valuable tool for studying the role of these enzymes in various biological processes. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is also relatively easy to synthesize and can be used in a variety of experimental settings.
However, there are also limitations to the use of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide in lab experiments. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is a relatively non-specific inhibitor of HDACs, and its effects on other cellular processes are not well understood. Additionally, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide. One area of interest is the development of more selective HDAC inhibitors based on the structure of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide. This could lead to the development of more effective treatments for diseases such as cancer, where HDACs play a key role in tumor growth and progression.
Another area of interest is the study of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide’s effects on other cellular processes. While N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is primarily known for its effects on HDACs, recent research has suggested that it may also have effects on other cellular processes such as autophagy and protein degradation.
Conclusion
In conclusion, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, or N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, is a valuable tool for scientific research due to its ability to selectively inhibit class I HDACs. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has a range of biochemical and physiological effects and can be used in a variety of experimental settings. While there are limitations to the use of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide in lab experiments, there are also several future directions for research on this compound.
Applications De Recherche Scientifique
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is widely used in scientific research as a tool to study various biological processes. One of the main applications of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a key role in gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide can alter gene expression patterns and provide insights into the role of specific genes in various biological processes.
Propriétés
Numéro CAS |
123732-69-4 |
|---|---|
Nom du produit |
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide |
Formule moléculaire |
C10H9ClFNO2 |
Poids moléculaire |
229.63 g/mol |
Nom IUPAC |
N-[2-(2-chloroacetyl)-5-fluorophenyl]-N-methylformamide |
InChI |
InChI=1S/C10H9ClFNO2/c1-13(6-14)9-4-7(12)2-3-8(9)10(15)5-11/h2-4,6H,5H2,1H3 |
Clé InChI |
VNRLQGFUUANBJH-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=C(C=CC(=C1)F)C(=O)CCl |
SMILES canonique |
CN(C=O)C1=C(C=CC(=C1)F)C(=O)CCl |
Synonymes |
Formamide, N-[2-(chloroacetyl)-5-fluorophenyl]-N-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




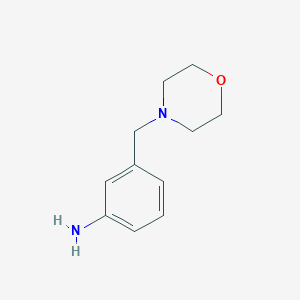
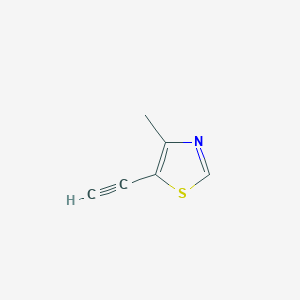

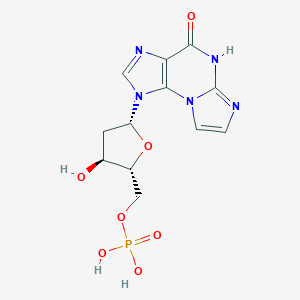
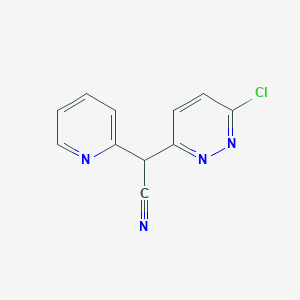

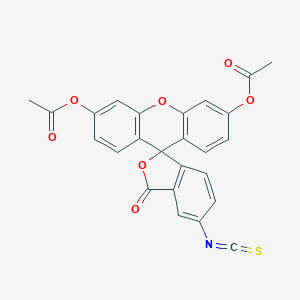
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
